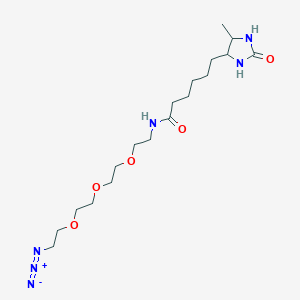

Desthiobiotin-PEG3-Azide

Description

Conceptual Framework of Bioconjugation and Affinity Tagging in Modern Chemical Biology Research

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. Affinity tagging is a specific type of bioconjugation where a small molecule with a high affinity for a particular binding partner is attached to a target biomolecule. jpt.com This "tag" allows for the selective detection, purification, or localization of the tagged molecule from a complex mixture, such as a cell lysate. nih.gov

The biotin-streptavidin interaction is one of the most widely used affinity systems in molecular biology due to its exceptionally high binding affinity. However, the strength of this interaction makes the elution of the biotinylated molecule from a streptavidin matrix difficult, often requiring harsh, denaturing conditions that can compromise the integrity of the target biomolecule. nih.gov

Academic Significance of Desthiobiotin and Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Probe Design

Desthiobiotin , a sulfur-free analog of biotin (B1667282), provides a solution to the harsh elution conditions associated with the biotin-streptavidin system. sigmaaldrich.combroadpharm.com It binds to streptavidin with high specificity but with a significantly lower affinity (dissociation constant, Kd ≈ 10⁻¹¹ M) compared to biotin (Kd ≈ 10⁻¹⁵ M). sigmaaldrich.combroadpharm.cominterchim.fr This allows for the gentle and efficient elution of desthiobiotinylated molecules from streptavidin affinity resins using competitive displacement with free biotin under physiological conditions. sigmaaldrich.combroadpharm.com This "soft-release" characteristic is particularly advantageous for pull-down experiments as it helps to minimize the co-purification of endogenously biotinylated proteins. sigmaaldrich.combroadpharm.com

Polyethylene glycol (PEG) linkers are frequently incorporated into bioconjugation reagents to improve their properties. broadpharm.comchempep.com These flexible, hydrophilic spacers enhance the water solubility of the probe and the resulting conjugate, which is crucial for biological applications. broadpharm.comchempep.com PEG linkers also reduce steric hindrance between the affinity tag and the target biomolecule, and can help to minimize non-specific interactions. koreascience.kr The use of discrete PEG (dPEG®) linkers, such as the PEG3 unit in Desthiobiotin-PEG3-Azide, provides a defined length and molecular weight, ensuring uniformity in the final conjugate. broadpharm.com

Fundamental Role of the Azide (B81097) Functionality in Bioorthogonal Reaction Methodologies

The azide group is a key functional group in bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. rsc.orgacs.org Azides are small, stable, and generally non-reactive within the biological milieu, making them ideal for introducing a "handle" onto a biomolecule. acs.org

The azide group can undergo highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.commedchemexpress.com

CuAAC involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. nobelprize.orgcas.org This reaction is highly efficient and regioselective. acs.org

SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (B158145) to react with the azide. rsc.orgcas.org The ring strain of the cyclooctyne accelerates the reaction without the need for a potentially toxic metal catalyst, making it well-suited for live-cell imaging and in vivo applications. acs.orgcas.org

The azide functionality in this compound allows for the covalent attachment of the desthiobiotin tag to alkyne-modified biomolecules, enabling their subsequent affinity purification and analysis. medchemexpress.com

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H34N6O5 | sigmaaldrich.combroadpharm.com |

| Molecular Weight | 414.50 g/mol | sigmaaldrich.combroadpharm.com |

| CAS Number | 1951424-99-9, 1426828-06-9 | sigmaaldrich.comglpbio.com |

| Appearance | Paste | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.comglpbio.com |

Table 2: Comparison of Biotin and Desthiobiotin

| Feature | Biotin | Desthiobiotin | Reference |

| Binding Affinity (Kd) to Streptavidin | ~10⁻¹⁵ M | ~10⁻¹¹ M | sigmaaldrich.combroadpharm.cominterchim.fr |

| Elution Conditions | Harsh, denaturing | Gentle, competitive displacement | sigmaaldrich.combroadpharm.com |

| Structure | Bicyclic, contains sulfur | Single ring, sulfur-free | sigmaaldrich.combroadpharm.com |

Detailed Research Findings

Recent research has highlighted the utility of this compound in various advanced applications. For instance, in the field of proteomics, this reagent has been used in combination with SILAC (Stable Isotope Labeling by Amino acids in Cell culture) to identify and quantify nucleotide-binding proteins from complex cell lysates. nih.gov The desthiobiotin tag allowed for the efficient enrichment of labeled peptides, leading to higher detection sensitivity compared to traditional biotin-based probes. nih.gov

Furthermore, this compound is a valuable component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comglpbio.combio-connect.nl PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. glpbio.com The azide group of this compound can be "clicked" onto an alkyne-modified ligand for the target protein, while the desthiobiotin serves as a handle for purification and analysis of the resulting PROTAC.

Properties

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQVKRRASYKCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Reactivity of Desthiobiotin Peg3 Azide

General Synthetic Methodologies for Azide-Functionalized PEGylated Desthiobiotin Probes

The construction of probes like Desthiobiotin-PEG3-Azide involves the strategic assembly of its three core components. The azide (B81097) group is a key functional handle that allows for its attachment to other molecules. chemondis.commedchemexpress.com This is typically achieved through reactions that are highly specific and efficient, ensuring that the probe can be reliably used in complex biological environments.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Probe Construction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and is instrumental in bioconjugation. nih.govrsc.org This reaction facilitates the formation of a stable triazole linkage between an azide and a terminal alkyne, a process that is highly efficient and specific. tandfonline.comorganic-chemistry.org In the context of this compound, the azide group can react with an alkyne-modified biomolecule in the presence of a copper(I) catalyst. nih.govjenabioscience.com The reaction is often carried out in aqueous buffers, making it suitable for biological applications. jenabioscience.com To maintain the copper in its active Cu(I) state, a reducing agent like sodium ascorbate (B8700270) is typically added. nih.govjenabioscience.com The use of copper-chelating ligands can further enhance the reaction rate and protect biomolecules from potential damage caused by reactive oxygen species. nih.govjenabioscience.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Considerations for Target Conjugation

For applications involving living cells, the potential toxicity of the copper catalyst used in CuAAC is a significant concern. rsc.orgacs.org Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a powerful alternative that circumvents the need for a metal catalyst. acs.org This bioorthogonal reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of this compound. chemondis.commedchemexpress.comtargetmol.com The high ring strain of the cyclooctyne drives the reaction forward, enabling efficient labeling of biomolecules within their native environment. nih.govnih.gov SPAAC is particularly well-suited for live-cell imaging and in vivo studies where maintaining cellular integrity is paramount. nih.govacs.org

Mechanistic Understanding of the Azide Moiety's Reactivity

The reactivity of the azide group is central to the utility of this compound as a chemical probe. Its ability to participate in highly specific and efficient cycloaddition reactions allows for the stable and precise labeling of target molecules.

Formation of the 1,2,3-Triazole Linkage

The reaction between an azide and an alkyne, whether through CuAAC or SPAAC, results in the formation of a chemically stable 1,2,3-triazole ring. wikipedia.org In the copper-catalyzed mechanism, the copper(I) ion first forms a copper acetylide intermediate with the alkyne. nih.govrsc.org The azide then coordinates to the copper, and a stepwise process leads to the formation of a six-membered copper-containing intermediate, which then rearranges to the stable 1,4-disubstituted triazole product. acs.org The resulting triazole ring is aromatic and exceptionally stable, making the linkage robust and suitable for a wide range of downstream applications. rsc.org

Influence of the PEG3 Linker on Conjugation Efficiency and Molecular Accessibility

The PEG3 spacer significantly improves the water solubility of the molecule, which is crucial for its use in aqueous biological systems. thermofisher.comwikipedia.org Furthermore, the flexible nature of the PEG chain acts as a spacer arm, reducing steric hindrance between the desthiobiotin moiety and the conjugated biomolecule. genelink.comtandfonline.com This increased distance and flexibility can improve the accessibility of the desthiobiotin to the binding pocket of streptavidin, thereby enhancing binding efficiency. tandfonline.commcmaster.ca The presence of the PEG linker can also influence the pharmacokinetic properties of the conjugated molecule, potentially leading to improved distribution and reduced clearance in biological systems. americanpharmaceuticalreview.comkoreascience.kracs.org

Desthiobiotin-Streptavidin Binding Affinity and Reversible Elution Strategies

A key advantage of using desthiobiotin over biotin (B1667282) is the nature of its interaction with streptavidin. interchim.fr While both molecules bind with high specificity, the affinity of desthiobiotin is significantly lower. thermofisher.cn

The dissociation constant (Kd) for the desthiobiotin-streptavidin interaction is approximately 10⁻¹¹ M, whereas for biotin-streptavidin it is around 10⁻¹⁵ M. interchim.fr This lower binding affinity allows for the reversible binding of desthiobiotinylated molecules. nih.gov This property is particularly advantageous for affinity purification applications, as it permits the gentle elution of captured molecules under mild conditions. thermofisher.cnnih.gov Competitive displacement with a solution of free biotin is a common and effective method for eluting desthiobiotinylated proteins from a streptavidin matrix. thermofisher.cn This avoids the harsh, denaturing conditions often required to break the nearly irreversible biotin-streptavidin bond. nih.gov Other mild elution methods include incubation with distilled water at elevated temperatures or using buffers containing desthiobiotin itself. genelink.comresearchgate.netfishersci.ie

| Attribute | Desthiobiotin | Biotin |

| Streptavidin Binding Affinity (Kd) | ~10⁻¹¹ M interchim.frthermofisher.cn | ~10⁻¹⁵ M interchim.fr |

| Binding to Streptavidin | Reversible nih.gov | Essentially Irreversible interchim.fr |

| Elution Conditions | Mild (e.g., free biotin, gentle heating) genelink.comthermofisher.cn | Harsh (e.g., low pH, denaturants) nih.gov |

Mechanisms of Competitive Displacement Using Free Biotin

This compound is a trifunctional molecule widely utilized in biochemical and biotechnological applications for the labeling and purification of biomolecules. axispharm.com A key feature that distinguishes desthiobiotin from its parent compound, biotin, is its binding affinity to streptavidin, which allows for the specific and gentle elution of desthiobiotin-labeled molecules from streptavidin-based affinity matrices. thermofisher.com This process is achieved through competitive displacement with free biotin.

The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, characterized by a very low dissociation constant (K_d) of approximately 10⁻¹⁵ M. biomart.cn This near-irreversible binding is advantageous for many applications but poses a significant challenge when recovery of the captured biomolecule is desired, often requiring harsh, denaturing conditions to break the interaction. biosyn.com

Desthiobiotin, a sulfur-free analog of biotin, binds to the same pocket on the streptavidin protein with similar specificity but with a significantly lower affinity. idtdna.comnih.gov The dissociation constant for the desthiobiotin-streptavidin interaction is several orders of magnitude higher than that of biotin, typically cited in the range of 10⁻¹¹ M to 10⁻⁹ M. biomart.cnbiosyn.com This reduced affinity is the fundamental principle behind the competitive displacement mechanism.

When a solution containing free biotin is introduced to a streptavidin resin where desthiobiotin-labeled molecules are bound, the free biotin, due to its much higher affinity, effectively competes for and occupies the binding sites on streptavidin. This competition leads to the displacement and elution of the less tightly bound desthiobiotinylated molecules from the affinity matrix. idtdna.comnih.gov This "soft-release" characteristic is highly beneficial for applications such as pull-down assays, as it allows for the isolation of target protein complexes under mild, non-denaturing conditions. thermofisher.com This minimizes the co-purification of endogenous biotinylated molecules, which remain tightly bound to the streptavidin, and preserves the integrity and function of the purified proteins. axispharm.comthermofisher.com

The structural difference—specifically the absence of the thiophene (B33073) ring's sulfur atom in desthiobiotin—is responsible for the weaker binding interaction compared to biotin. biosyn.comnih.gov This allows for a controlled release strategy that is central to its utility in affinity chromatography and protein interaction studies.

Table 1: Comparison of Dissociation Constants (K_d) for Biotin and Desthiobiotin with Streptavidin

| Ligand | Dissociation Constant (K_d) with Streptavidin | Reference(s) |

| Biotin | ~10⁻¹⁵ M | biomart.cn |

| Desthiobiotin | ~10⁻¹¹ M | biomart.cn |

Applications in Chemical Proteomics and Target Identification Research

Activity-Based Protein Profiling (ABPP) Methodologies

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. Desthiobiotin-PEG3-Azide is a key component in the ABPP toolkit, particularly in the downstream enrichment phase of these experiments.

ABPP studies often employ broad-spectrum covalent probes that are functionalized with an alkyne group. These probes react with catalytically active residues within a specific enzyme class. After labeling, the proteome is treated with this compound, which attaches the desthiobiotin tag to the probe-labeled enzymes. This enables the selective enrichment of these active enzymes and their subsequent identification and quantification.

For instance, ABPP platforms using iodoacetamide (B48618) (IA)-alkyne probes are widely used to profile the reactivity of cysteine residues, which are often found in the active sites of enzymes such as proteases, phosphatases, and various metabolic enzymes. nih.gov In such studies, after the IA-alkyne probe has labeled accessible and reactive cysteines, this compound is introduced to enable the capture of these labeled proteins for analysis. nih.gov Similarly, the development of probes targeting other reactive amino acids, such as tyrosine with sulfonyl-triazole exchange (SuTEx) chemistry, also relies on this compound for the enrichment of the targeted proteins. nih.gov This approach has been instrumental in studying the functional state of kinases and other enzyme families. nih.gov

A study on purine-based covalent probes utilized this compound to enrich and identify the protein targets of these probes, which are designed to interact with specific classes of enzymes. google.com The general workflow for such an experiment is outlined below:

| Step | Description |

| 1. Probe Labeling | A complex biological sample (e.g., cell lysate) is incubated with an alkyne-functionalized activity-based probe. |

| 2. Click Chemistry | This compound is added along with copper(I) catalyst and ligands (e.g., TBTA) to covalently attach the desthiobiotin tag to the probe-labeled proteins. nih.gov |

| 3. Enrichment | The proteome is subjected to affinity purification using streptavidin or avidin (B1170675) beads, which bind to the desthiobiotin tag. |

| 4. Elution and Analysis | The enriched proteins are eluted and identified by mass spectrometry. |

This methodology allows for a broad-scale assessment of enzyme activity, providing insights into cellular signaling pathways and disease states.

Following the labeling of target proteins with an alkyne probe and subsequent "clicking" with this compound, the standard procedure involves digestion of the entire proteome into peptides. The desthiobiotin-tagged peptides are then selectively enriched using streptavidin affinity chromatography. The milder binding affinity of desthiobiotin compared to biotin (B1667282) allows for easier elution of the captured peptides, which is advantageous for subsequent mass spectrometry analysis.

The enrichment process typically involves the following steps:

CuAAC Reaction: The alkyne-labeled proteome is incubated with this compound, a copper(II) sulfate (B86663) source, a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate copper(I) in situ, and a copper-chelating ligand such as tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the copper(I) and improve reaction efficiency. nih.gov

Proteomic Digestion: The desthiobiotin-tagged proteome is digested, most commonly with trypsin, to generate a complex mixture of peptides.

Streptavidin Affinity Chromatography: The peptide mixture is passed over streptavidin-coated beads. The desthiobiotin-tagged peptides bind to the beads, while untagged peptides are washed away.

Elution and Analysis: The enriched peptides are eluted from the beads and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the probe-modified proteins and the specific sites of labeling.

A novel strategy to enhance the confidence of identifying probe-modified peptides is "tagging-triplication". This method uses a mixture of homologous biotinyl azides with different length PEG linkers, including this compound, in a single reaction. researchgate.netchemrxiv.org This creates multiple, distinct mass signatures for the same peptide, increasing the probability and confidence of its identification during mass spectrometry analysis. researchgate.netchemrxiv.org

Profiling of Enzyme Family Activities

Elucidation of Small Molecule Mechanism of Action

Understanding how a small molecule, such as a drug candidate, exerts its effects requires identifying its direct protein targets. This compound is integral to chemical proteomic strategies designed to achieve this.

Photoaffinity labeling (PAL) is a powerful technique to identify the direct binding partners of a small molecule in a cellular context. In this approach, a small molecule of interest is derivatized with a photo-reactive group (like a diazirine) and a handle for enrichment, typically a terminal alkyne. Upon UV irradiation, the photo-reactive group forms a covalent bond with interacting proteins.

In a notable study, researchers designed a photoaffinity probe based on the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, ARN23765. nih.govacs.org This probe was functionalized with an alkyne. After photo-crosslinking in live cells, the cell lysate was treated with this compound to tag the covalently bound proteins. This allowed for their enrichment and subsequent identification, confirming the direct interaction of the drug with CFTR. nih.govacs.org

The general workflow for target identification using photoaffinity labeling and this compound is as follows:

| Step | Description |

| 1. Probe Incubation | Live cells are incubated with an alkyne-functionalized photoaffinity probe. |

| 2. UV Crosslinking | Cells are exposed to UV light to induce covalent bond formation between the probe and its interacting proteins. |

| 3. Lysis and Click Chemistry | Cells are lysed, and the proteome is reacted with this compound via CuAAC. |

| 4. Enrichment and Identification | Desthiobiotin-tagged proteins are enriched and identified by mass spectrometry. |

Proteome-Wide Selectivity Profiling for Chemical Probes

A crucial aspect of drug development is understanding the selectivity of a compound for its intended target. Chemical probes can sometimes interact with unintended "off-target" proteins, which can lead to undesired side effects.

Competitive ABPP is a common method for assessing the selectivity of a drug. In this setup, a proteome is pre-incubated with the drug of interest before being treated with a broad-spectrum, alkyne-functionalized probe that targets the same class of proteins. If the drug binds to a protein, it will block the binding of the probe. By comparing the probe-labeling profile with and without the drug, one can identify the drug's targets.

Alternatively, the drug itself can be converted into a chemical probe by attaching an alkyne group. This alkyne-modified drug is then used to directly label its targets in a proteome. This compound is then used to enrich these targets for identification. This approach can reveal both the intended on-targets and any unanticipated off-targets.

A study investigating the off-target profile of the kinase inhibitor ibrutinib (B1684441) provides a clear example. An alkyne-modified version of ibrutinib was used to treat cells. The protein targets were then tagged with this compound, enriched, and identified. This led to the identification of known off-targets such as JAK3 and BLK kinases, demonstrating the utility of this approach in drug safety profiling.

Quantitative Proteomic Approaches Employing this compound

This compound is a key reagent in quantitative proteomics, a field focused on measuring the abundance of proteins and their modifications across different samples. nih.govthermofisher.com Its utility stems from the desthiobiotin group, which allows for the efficient enrichment of labeled peptides, and the azide (B81097) group, which enables its attachment to alkyne-modified biomolecules via the highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". vulcanchem.comthermofisher.com This compound is frequently used in activity-based protein profiling (ABPP) to enrich and identify proteins that have been tagged by a specific alkyne-containing probe. nih.gov The reversible binding of desthiobiotin to streptavidin is a major advantage, as it permits the gentle elution of captured proteins and peptides using biotin, which minimizes the co-purification of endogenous biotinylated proteins. nih.govbroadpharm.com

Principles of Single-Sequence Identification (SSI) for Modified Peptides

A significant challenge in chemical proteomics is the confident identification of probe-modified peptides, as often only a single modified peptide is generated per reaction site, which can lead to inconclusive results in mass spectrometry analysis. chemrxiv.orgresearchgate.net To overcome this, the principle of Single-Sequence Identification (SSI) has been introduced. chemrxiv.orgscilit.com The core concept of SSI is to create multiple, distinct versions of a single modified peptide sequence within the proteomic identification space. researchgate.net This multiplication of the peptide's representation increases the probability and confidence of its identification during mass spectrometry analysis. chemrxiv.orgscilit.com By generating several related, yet distinguishable, tagged peptides from one original sequence, the SSI method provides stronger evidence for the modification, even if any single identification might be ambiguous. chemrxiv.org

A practical implementation of the SSI principle is the "tagging-triplication" method, which employs a one-pot triplex tagging strategy. chemrxiv.orgresearchgate.net In this approach, a proteome containing alkyne-modified proteins is treated with a mixture of three homologous biotinyl azides that differ only in the length of their polyethylene (B3416737) glycol (PEG) linker. chemrxiv.orgscilit.com For instance, a mixture could contain Biotin-PEG3-azide, Biotin-PEG4-azide, and Biotin-PEG5-azide in a 1:1:1 ratio. chemrxiv.org This single-reaction or "one-pot" approach attaches the three different tags to the same alkyne-modified peptide sequence, thereby generating three distinct versions of that peptide. chemrxiv.orgresearchgate.net These versions will have different masses and chromatographic properties, making them separately identifiable by mass spectrometry. chemrxiv.org This method can be readily integrated into existing chemical proteomics workflows that utilize the click attachment of a desthiobiotin or biotin tag. chemrxiv.orgchemrxiv.org

A study comparing different tagging workflows demonstrated the efficiency of this one-pot approach, denoted as "MixClick". chemrxiv.org

| Workflow | Number of DDA Runs | Total Peptides Identified | Identifications per DDA Run |

| MixClick (One-Pot) | 6 | 263 | 44 |

| Analysis-and-Grouping | 17 | 225 | 13 |

| This table summarizes the findings from a comparative study on peptide identification efficiency. Data derived from a 2023 study on Single-Sequence Identification. chemrxiv.org |

The confidence in identifying modified peptides using the triplex tagging method is further enhanced by two key attributes: tag diagnostic ions and predictable elution times. chemrxiv.orgchemrxiv.org During tandem mass spectrometry (MS/MS), the tags fragment in a predictable manner, producing specific "diagnostic" ions. chemrxiv.orgepfl.ch For example, a signature ion at m/z 227.0849 corresponding to the biotin moiety can serve as a marker for the tagged peptides. chemrxiv.org The presence of these diagnostic ions in the MS/MS spectra provides an additional layer of evidence for the correct identification of a tagged peptide. chemrxiv.org

One-Pot Triplex Tagging with Homologous Biotinyl Azides

Advanced Proximity Labeling Techniques

Proximity labeling is a powerful technique used to map the spatial organization of proteins and other biomolecules within their native cellular environment. numberanalytics.comnih.gov It involves targeting an enzyme to a specific protein or subcellular location, where it generates reactive species that covalently "tag" nearby molecules. nih.gov this compound is used in this context as a reporter tag. After proteins are labeled by a probe containing an alkyne group, this compound is attached via click chemistry, enabling the subsequent enrichment and identification of these proximal proteins. chemrxiv.org

Integration with Catalytic Photoreactive Probes

A sophisticated application of proximity labeling involves the use of catalytic photoreactive probes. princeton.edu In one such method, termed μMap, a photocatalyst (like an iridium complex) is conjugated to a ligand of interest. princeton.edu When activated by light, this photocatalyst generates reactive species that label proteins in the immediate vicinity of the ligand's binding site. princeton.edu This catalytic activation allows for signal amplification, potentially overcoming the poor signal and coverage issues associated with traditional stoichiometric photoaffinity labeling (PAL). princeton.edu

In PAL experiments, a molecule of interest is functionalized with a photoreactive group (e.g., a diazirine) and a handle for enrichment (e.g., an alkyne). nih.govacs.org Upon UV irradiation, the photoreactive group forms a covalent bond with interacting proteins. nih.gov The alkyne handle is then used to attach this compound via CuAAC, facilitating the purification of the cross-linked proteins for identification. nih.govacs.org This two-step approach is used to identify direct protein targets of small molecules in living cells. nih.gov

Identification of Ligand-Proximal Protein Residues

The ultimate goal of many proximity labeling and photoaffinity labeling experiments is to identify the specific amino acid residues that are close to or directly interacting with a ligand. princeton.edu By combining proximity labeling with mass spectrometry, researchers can pinpoint the exact sites of modification on a protein. chemrxiv.org For example, after enriching proteins labeled with this compound, the proteins are digested into peptides, and mass spectrometry is used to identify the peptides containing the modification. nih.govchemrxiv.org Further fragmentation analysis (MS/MS) can then reveal the specific amino acid residue that was tagged. rapidnovor.comshimadzu.com This level of detail is crucial for mapping ligand binding sites, understanding drug-target interactions, and elucidating the mechanism of action of novel therapeutics. princeton.edu For instance, this approach has been successfully used to map the binding sites of ligands for targets like BRD4 and STAT3, even for ligands without a known crystal structure. princeton.edu

Drug Target Identification Studies in Complex Biological Systems

This compound has emerged as a critical tool in chemical proteomics for the identification and validation of drug targets within intricate biological environments. This reagent uniquely combines the features of a bioorthogonal azide group with the reversible, high-affinity binding of desthiobiotin to streptavidin. broadpharm.com The azide allows for covalent attachment to alkyne-modified small molecule probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." medchemexpress.com Once attached to a probe that has bound its protein target, the desthiobiotin moiety functions as an affinity handle for the enrichment and isolation of the target protein-probe complex from cell lysates. researchgate.netnih.gov

The key advantage of using desthiobiotin over biotin is its lower binding affinity for streptavidin, which permits the gentle elution of captured proteins using competitive displacement with free biotin. broadpharm.com This mild release helps to preserve protein complexes and minimizes the co-purification of endogenous biotinylated proteins, leading to cleaner results in downstream analyses like mass spectrometry. broadpharm.comvulcanchem.com This approach is central to methodologies like photoaffinity labeling (PAL) and activity-based protein profiling (ABPP), which aim to map the interactions of drugs and other small molecules across the proteome. researchgate.netacs.org

Application in Live-Cell Environments

The ability to probe molecular interactions within a living cell provides a more physiologically relevant understanding of a drug's mechanism of action. This compound is instrumental in workflows designed to capture these interactions as they occur in situ.

A prominent example is the investigation into the molecular mechanism of ARN23765, a potent corrector for the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. acs.orgresearchgate.net Researchers synthesized photoaffinity probes (PAPs) derived from ARN23765 that incorporated a terminal alkyne group. nih.gov These probes were introduced to live cells overexpressing the F508del-CFTR protein. acs.org Upon photoactivation, the probe covalently binds to nearby proteins. Following cell lysis, this compound was attached to the alkyne-modified probe-protein conjugates via a CuAAC reaction. acs.orgnih.gov This "tagging" step enabled the specific capture of the CFTR protein that had been bound by the probe in the live-cell environment, allowing for its identification and subsequent analysis. nih.gov

Another study utilized an iodoalkyne-alkyne (IA-alkyne) probe to profile cysteine-containing proteins in cell lysates. After the probe labeled the target cysteines, the lysates were treated with this compound for click chemistry, followed by streptavidin enrichment and on-bead digestion for mass spectrometry analysis, successfully identifying modified cysteine sites across the proteome. nih.gov

Table 1: Examples of this compound in Live-Cell Target Identification

| Study Focus | Probe Used | Target Protein/Site | Biological System | Reference |

|---|---|---|---|---|

| Mechanism of a CFTR Corrector | ARN23765-derived photoaffinity probe with terminal alkyne | F508del-CFTR | Live CFBE41o- cells | acs.orgnih.gov |

| Profiling of Thiol-Containing Proteins | Iodoacetamide-alkyne (IA-alkyne) | Protein Cysteine Residues | Cell Lysates | nih.gov |

| Unraveling Bacterial Signaling | Hydroxylamine-yne (HA-yne) probe | Phosphoaspartate sites in Response Regulators (e.g., CprR) | P. aeruginosa and B. subtilis cell lysates | researchgate.net |

Confirmation of Predicted Protein Binding Partners

A crucial step in target identification is confirming that the interaction between a probe and a protein is specific and not a result of non-specific binding. Competition experiments are a gold standard for this validation, and this compound is integral to the readout of such assays.

In the study of the CFTR corrector ARN23765, researchers performed competition experiments to validate the binding specificity of their photoaffinity probes. nih.gov Before introducing the alkyne-containing probe, they pre-incubated the live cells with an excess of the original, unlabeled ARN23765 molecule. This unlabeled compound competed with the probe for the specific binding site on the CFTR protein. Consequently, after the pull-down procedure using the desthiobiotin tag, there was a markedly reduced amount of recovered CFTR protein compared to samples without the competing drug. nih.gov This result provided strong evidence that the probe—and by extension, ARN23765 itself—specifically binds to CFTR in a cellular context. nih.gov

Similarly, research on the HsaD enzyme from M. tuberculosis utilized this compound for the direct capture and identification of the enzyme from a complex proteome, confirming it as a binding partner for a targeted probe. inrae.fr This direct capture approach, enabled by the desthiobiotin tag, serves as confirmation of the probe's ability to bind its intended target. inrae.fr

Table 2: Validation of Protein Binding Partners Using this compound

| Target Protein | Probe | Validation Method | Outcome | Reference |

|---|---|---|---|---|

| F508del-CFTR | ARN23765-derived photoaffinity probe | Competition Experiment | Pre-incubation with excess unlabeled ARN23765 significantly reduced the capture of CFTR, confirming specific binding. | nih.gov |

| HsaD (Rv3569c) | Alkyne-functionalized inhibitor | Direct Capture | The probe successfully captured the HsaD enzyme from the M. tuberculosis proteome. | inrae.fr |

Integration of Desthiobiotin Peg3 Azide in Advanced Bioconjugation and Molecular Probe Design

Development of Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. precisepeg.comglpbio.com A typical PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. medchemexpress.combiochempeg.com This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.

PEG linkers, composed of repeating ethylene (B1197577) glycol units, are frequently used in PROTAC design because they impart excellent hydrophilicity and improve the water solubility of the final molecule. precisepeg.combiochempeg.com This enhanced solubility improves compatibility with physiological environments. precisepeg.com The azide (B81097) group on Desthiobiotin-PEG3-Azide provides a convenient handle for its incorporation into a larger PROTAC molecule through click chemistry, reacting with an alkyne-modified ligand for either the POI or the E3 ligase. medchemexpress.comchemondis.com In one study, a PEG3 linker was successfully used to connect a covalent recruiter for the SKP1 adapter protein to a JQ1 inhibitor, creating a PROTAC capable of degrading the BRD4 protein. biorxiv.orgbiorxiv.org

Design and Application of Specialized Molecular Probes for Research

The unique structure of this compound makes it an ideal building block for creating specialized molecular probes. These probes can be used to tag, visualize, and isolate specific biomolecules from complex biological mixtures. The azide group allows for covalent attachment to a reporter molecule, while the desthiobiotin moiety serves as an affinity handle for subsequent detection or purification.

This compound can be readily conjugated to alkyne-functionalized fluorescent dyes via the CuAAC click reaction. stratech.co.ukjenabioscience.com This process creates a dual-function probe that is both fluorescent and biotinylated. Such probes are valuable in research for applications like fluorescence microscopy and flow cytometry, allowing for the visualization and tracking of alkyne-labeled biomolecules within cells. jenabioscience.com Following visualization, the same desthiobiotin tag can be used for the affinity purification of the labeled target. vulcanchem.com For instance, a pre-conjugated molecule, (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin, combines the fluorescent dye TAMRA with the desthiobiotin-azide linker structure, offering a ready-to-use reagent for labeling applications. targetmol.commedchemexpress.com

| Fluorescent Dye Class | Example | Typical Application |

| Rhodamines | TAMRA, Texas Red | Fluorescence microscopy, FRET |

| Cyanines | Cy3, Cy5 | Fluorescence imaging, flow cytometry |

| Coumarins | AF 343 | Blue-channel imaging, FRET donor |

| Fluoresceins | FAM (Fluorescein) | General labeling, DNA sequencing |

Strategic Conjugation with Alkyne-Functionalized Biomolecules for Affinity Tagging

A primary application of this compound is in affinity tagging and pull-down experiments, a cornerstone of chemical proteomics. inrae.fr This strategy involves introducing an alkyne group onto a biomolecule of interest, which then serves as a target for "clicking" the this compound tag. The desthiobiotin handle subsequently allows for the selective enrichment of the tagged biomolecule using streptavidin-coated beads. nih.govresearchgate.net A key advantage of using desthiobiotin over biotin (B1667282) is its weaker binding to streptavidin, which permits the gentle elution of captured proteins with free biotin, thereby minimizing the co-purification of endogenously biotinylated proteins. broadpharm.com

In activity-based protein profiling (ABPP), this compound is used to identify and enrich proteins that have been labeled with an alkyne-containing probe. chemrxiv.orgresearchgate.net The typical workflow involves treating a cell lysate or whole cells with an alkyne-functionalized probe that covalently binds to specific amino acid residues (e.g., cysteines) on proteins. biorxiv.orgchemrxiv.org After labeling, the azide group of this compound is attached to the alkyne-tagged proteins via CuAAC. nih.gov The resulting desthiobiotinylated proteins are then captured on streptavidin affinity resin, separated from the rest of the proteome, and identified using mass spectrometry. researchgate.net This approach has been used to profile cysteine reactivity across the proteomes of various bacteria and human cell lines, often using isotopically labeled versions of the tag for quantitative analysis. biorxiv.orgresearchgate.net

This compound is also instrumental in identifying the protein targets of small molecule ligands. In this approach, a small molecule of interest is first modified to include an alkyne functional group. This alkyne-bearing small molecule is then introduced into a cellular lysate, where it binds to its specific protein targets. Following this interaction, this compound is added and covalently linked to the alkyne-modified small molecule via click chemistry. nih.gov This tags the entire small molecule-protein complex with desthiobiotin, enabling its enrichment through streptavidin affinity purification and subsequent identification of the unknown protein target by mass spectrometry. This method was used to capture the HsaD enzyme from M. tuberculosis by using an alkyne compound that binds the active site, followed by tagging with this compound. inrae.fr

Metabolites and Lipids

This compound serves as a critical reagent in the field of chemical biology for the study of metabolites and lipids through a strategy known as metabolic labeling or bioorthogonal chemistry. This approach involves introducing a metabolic precursor that has been chemically modified with a bioorthogonal handle, typically an alkyne group, into a biological system. Cells incorporate this alkyne-tagged precursor into newly synthesized biomolecules, such as proteins, glycans, or lipids. Following incorporation, the azide group on this compound can be covalently linked to the alkyne-modified biomolecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry". sigmaaldrich.com This process enables the specific tagging and subsequent enrichment of these newly synthesized molecules for analysis. The desthiobiotin tag allows for affinity purification on streptavidin resins, and its gentle elution with biotin facilitates the recovery of the captured biomolecules for downstream analysis by techniques like mass spectrometry. nih.gov

This methodology has been instrumental in profiling metabolic activities and understanding the dynamics of various biomolecules within complex cellular environments. For instance, it has been applied to identify nascent proteins synthesized in specific cellular compartments, such as intracellular vesicle clusters in yeast. nih.gov In this context, the methionine analog L-homopropargyl glycine (B1666218) (HPG), which contains an alkyne group, is incorporated into newly made proteins. These proteins are then tagged with this compound for purification and identification. nih.gov

In the context of studying metabolites, this compound is frequently employed in activity-based protein profiling (ABPP) and chemoproteomic workflows to investigate how metabolites and post-translational modifications influence protein function. nih.govnih.gov These studies often aim to identify proteins that are regulated by specific metabolic states or to map the sites of protein modification. For example, researchers have used iodoacetamide-alkyne (IA-alkyne) probes to label cysteine residues in proteins. nih.govnih.gov The reactivity of these cysteines can be altered by the cellular metabolic state or by post-translational modifications like phosphorylation. nih.gov After labeling the reactive cysteines with the alkyne probe, this compound is attached via a CuAAC reaction. nih.govnih.gov This allows for the enrichment of these specific peptides and their identification and quantification by mass spectrometry, providing a global profile of cysteine reactivity changes under different conditions. nih.gov

| Parameter | Description | Reference |

| Objective | Global profiling of phosphorylation-dependent changes in cysteine reactivity. | nih.gov |

| Cell Line | HeLa cells (asynchronous and mitotically synchronized). | nih.gov |

| Probe | Iodoacetamide-alkyne (IA-alkyne) to label reactive cysteines. | nih.gov |

| Tagging Reagent | This compound for conjugation to the alkyne-labeled proteins. | nih.gov |

| Reaction | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). | nih.gov |

| Enrichment | Streptavidin affinity purification. | nih.gov |

| Analysis | Liquid chromatography-mass spectrometry (LC-MS) for identification and quantification of modified cysteine-containing peptides. | nih.gov |

The study of lipids has also been significantly advanced by the use of this compound. By introducing alkyne-modified lipid precursors, researchers can trace the metabolism, trafficking, and localization of various lipid species. A notable example is the use of an alkyne-modified cholesterol analog to track cellular cholesterol metabolism and distribution. sigmaaldrich.com Similarly, this approach has been applied in untargeted lipidomics to investigate the accumulation of specific lipid classes. In one study, this compound was used in an activity-based protein profiling with stable isotope labeling by amino acids in cell culture (ABPP-SILAC) workflow to study the role of the enzyme diacylglycerol lipase-beta (DAGL-beta). nih.gov This research revealed that DAGL-beta functions as a lipase (B570770) specific for polyunsaturated fatty acid-containing triacylglycerols (PUFA-TAGs) in macrophages. nih.gov The alkyne-probed proteome was conjugated to this compound, facilitating the enrichment and analysis of target proteins. nih.gov

| Parameter | Description | Reference |

| Objective | To characterize the function of diacylglycerol lipase-beta (DAGLβ) in macrophages. | nih.gov |

| Methodology | Untargeted LC-MS lipidomic profiling and Activity-Based Protein Profiling (ABPP). | nih.gov |

| Key Finding | Disruption of DAGLβ leads to the accumulation of polyunsaturated fatty acid-containing triacylglycerols (PUFA-TAGs). | nih.gov |

| Role of this compound | Used in the CuAAC reaction to conjugate with a probe-modified proteome for subsequent enrichment and analysis. | nih.gov |

| Identified Lipid Species | Triacylglycerol (TAG) species were identified through neutral loss of fatty acyl chains and MS2 fragmentation spectra. | nih.gov |

Compound Reference Table

Methodological Considerations and Experimental Design in Desthiobiotin Peg3 Azide Research

Optimization of Click Chemistry Reaction Parameters

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is the primary reaction involving Desthiobiotin-PEG3-Azide. medchemexpress.comalfa-chemistry.com Its efficiency is paramount for successful labeling of alkyne-modified biomolecules. vulcanchem.comgenelink.com Optimization of this reaction is critical and involves careful selection of the catalyst system and solvent.

Catalyst System Selection (e.g., Copper(I) Sources, Ligands, Reducing Agents)

The CuAAC reaction requires a copper(I) catalyst. jenabioscience.com While Cu(I) can be added directly, it is often generated in situ from a more stable copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), through the use of a reducing agent. jenabioscience.comnih.gov Sodium ascorbate (B8700270) is a commonly used reducing agent for this purpose. jenabioscience.comnih.gov

To enhance the efficiency and stability of the copper(I) catalyst, and to protect biomolecules from potential oxidative damage, ligands are frequently employed. jenabioscience.com These ligands chelate the copper ion, maintaining its +1 oxidation state and accelerating the reaction. jenabioscience.com Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). jenabioscience.comnih.gov The use of picolyl azides, which have a chelating effect, can increase the effective concentration of copper at the reaction site, leading to a significant increase in signal intensity and allowing for a reduction in the required copper catalyst concentration. interchim.fr

A typical click chemistry cocktail for labeling with this compound might include the azide (B81097) tag, a copper(II) source, a reducing agent, and a ligand. For example, a reaction mixture could contain 100 µM TBTA, 1 mM CuSO₄, and 1 mM of a reducing agent like Tris(2-carboxyethyl)phosphine (B1197953) (TCEP). chemrxiv.org Another protocol might use 200 µM BTTAA, 100 µM CuSO₄, and 5 mM sodium ascorbate. nih.gov

Table 1: Common Catalyst System Components for this compound Click Chemistry

| Component | Role | Example Compound(s) | Typical Concentration |

| Copper Source | Provides the catalytic Cu(I) ion | Copper(II) Sulfate (CuSO₄) | 100 µM - 1 mM nih.govchemrxiv.org |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state | Sodium Ascorbate, TCEP | 1 mM - 5 mM nih.govchemrxiv.org |

| Ligand | Stabilizes Cu(I) and enhances reaction kinetics | TBTA, THPTA, BTTAA | 100 µM - 200 µM nih.govchemrxiv.org |

Solvent System Effects on Reaction Efficiency

The choice of solvent is another critical parameter that can influence the efficiency of the CuAAC reaction. This compound itself is soluble in water, as well as in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). vulcanchem.cominterchim.fr The reaction is often performed in aqueous buffers, such as phosphate-buffered saline (PBS), to maintain the integrity of biological samples. chemrxiv.org

However, co-solvents are frequently used to ensure the solubility of all reaction components, particularly the alkyne-modified biomolecule and the ligand. A common practice is to use a mixture of DMSO and tert-butanol. genelink.com For instance, a stock solution of the TBTA ligand might be prepared in a 1:4 (v/v) ratio of DMSO to tert-butanol. chemrxiv.org Another protocol specifies a 3:1 (v/v) mixture of DMSO and t-BuOH for dissolving both the copper source (CuBr) and the TBTA ligand. genelink.com The use of a PEG3 spacer in the this compound molecule enhances its aqueous solubility and can improve reaction kinetics in aqueous environments. vulcanchem.combroadpharm.com

Protocols for Affinity Enrichment and Controlled Elution

Following successful labeling of target molecules with this compound, the next step is typically affinity purification. This process leverages the specific interaction between the desthiobiotin tag and streptavidin.

Utilization of Streptavidin-Based Affinity Resins

Streptavidin, a protein with an exceptionally high affinity for biotin (B1667282), is also used for the capture of desthiobiotin-tagged molecules. thermofisher.com Desthiobiotin, a sulfur-free analog of biotin, binds to streptavidin with high specificity but a lower affinity (dissociation constant, Kd ≈ 10⁻¹¹ M) compared to the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M). vulcanchem.cominterchim.frbroadpharm.com This difference is the key to the utility of desthiobiotin in affinity purification.

The lower binding affinity allows for the elution of desthiobiotinylated molecules from streptavidin-based resins under gentle conditions. interchim.frnih.gov This is typically achieved through competitive displacement with a buffered solution of free biotin. nih.gov This "soft-release" characteristic is advantageous as it avoids the harsh, denaturing conditions often required to break the nearly irreversible bond between biotin and streptavidin, thereby preserving the integrity of the purified proteins and their complexes. nih.govthermofisher.comnih.gov Streptavidin magnetic beads are a common choice of resin for this purpose, allowing for efficient capture and washing of the tagged molecules. nih.gov

Strategies for Minimizing Co-Purification of Endogenous Biotinylated Species

A significant challenge in affinity purification from biological lysates is the presence of endogenously biotinylated proteins, such as carboxylases. vulcanchem.com These proteins can bind to the streptavidin resin and co-elute with the target molecules, leading to background contamination.

The use of desthiobiotin provides a distinct advantage in this regard. Because the elution with free biotin is specific for the weaker desthiobiotin-streptavidin interaction, the more tightly bound endogenous biotinylated proteins tend to remain bound to the resin. vulcanchem.comthermofisher.combroadpharm.com This selective elution significantly reduces the co-purification of these contaminating species. interchim.fr

Further strategies to minimize non-specific binding include stringent washing steps after the initial capture of the desthiobiotinylated molecules on the streptavidin resin. These washes, often with buffers of varying salt concentrations or containing mild detergents, help to remove proteins that are weakly or non-specifically associated with the beads or the target protein.

Mass Spectrometry-Based Data Acquisition and Bioinformatics Analysis

Mass spectrometry (MS) is the primary analytical technique for the identification and quantification of proteins and peptides enriched using this compound. Following elution from the streptavidin resin, the purified proteins are typically digested into peptides, most commonly with trypsin, before analysis. chemrxiv.orgtum.de

The resulting peptide mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (LC-MS/MS). nih.govnih.gov High-resolution mass spectrometers, such as the Q-Exactive Orbitrap, are often used for this purpose. nih.gov Data is typically acquired in a data-dependent acquisition (DDA) mode, where the most abundant peptide ions in a survey scan (MS1) are selected for fragmentation and analysis of the resulting fragment ions (MS2). acs.org

The resulting MS/MS spectra are then searched against a protein sequence database using specialized bioinformatics software to identify the peptides and, by extension, the proteins they originated from. nih.gov Open search algorithms can be employed to identify peptides containing the modification resulting from the click reaction. acs.org In some studies, isotopically labeled versions of the desthiobiotin tag have been developed to aid in the accurate quantification of labeled peptides under different experimental conditions. tum.deresearchgate.net The analysis of MS fragmentation patterns can also reveal signature ions that can be used to increase the sensitivity and confidence of identifying desthiobiotin-tagged peptides. tum.de

Sample Preparation Protocols for LC-MS/MS Analysis

The successful identification and quantification of proteins labeled with this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly dependent on the sample preparation workflow. thermofisher.com A generalized yet robust protocol involves several key stages, beginning after the initial labeling of target proteins in cells or lysates with a probe containing a bioorthogonal alkyne group, followed by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with this compound. whiterose.ac.uk

A typical workflow proceeds as follows:

Protein Precipitation : After the CuAAC reaction, proteins are often precipitated to remove excess reagents that could interfere with downstream steps. rsc.orgresearchgate.net Cold acetone (B3395972) is frequently used for this purpose, with overnight incubation at -20°C followed by centrifugation to pellet the protein. researchgate.netchemrxiv.org The pellet is then washed, commonly with cold methanol. chemrxiv.org

Redissolving and Denaturation : The protein pellet is redissolved in a buffer containing strong denaturants to ensure proteins are unfolded, making them accessible to proteolytic enzymes. A common buffer includes 6 M guanidine (B92328) HCl or urea, often combined with a buffer like 50 mM ammonium (B1175870) bicarbonate. chemrxiv.org

Reduction and Alkylation : To break disulfide bonds, a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is added. chemrxiv.org This is followed by alkylation of the now-free cysteine residues with an agent like iodoacetamide (B48618) (IAA) to prevent the disulfide bonds from reforming. chemrxiv.org This step is crucial for consistent digestion and to prevent interference from free thiols in later stages. acs.org

Proteolytic Digestion : The denatured proteins are then digested into smaller peptides using a protease. Trypsin is the most common choice, typically used at a 1:25 or 1:50 enzyme-to-protein ratio for overnight digestion at 37°C. researchgate.netchemrxiv.org

Affinity Enrichment : The key step for isolating the labeled peptides involves affinity purification. The desthiobiotin moiety of the tag binds to avidin (B1170675) or streptavidin. NeutrAvidin or Streptavidin-functionalized agarose (B213101) or magnetic beads are added to the peptide mixture. chemrxiv.orgnih.gov After incubation, the beads are washed extensively with a series of buffers (e.g., IP Lysis Buffer, PBS, and finally LC-MS grade water) to remove non-specifically bound peptides. chemrxiv.org

Elution : The captured desthiobiotin-tagged peptides are eluted from the beads. A key advantage of desthiobiotin over biotin is the milder elution conditions. Elution can be effectively achieved with a solution of 50% acetonitrile (B52724) containing a small amount of acid, such as trifluoroacetic acid (TFA), and heating (e.g., 80°C for 10 minutes). chemrxiv.org This is less harsh than the denaturing conditions required to elute biotin-tagged peptides and is more compatible with subsequent LC-MS/MS analysis. researchgate.net

Desalting and Concentration : Before injection into the mass spectrometer, the eluted peptides are typically desalted and concentrated using C18-based solid-phase extraction, often in the form of StageTips. nih.gov This removes any remaining salts or contaminants that could interfere with ionization.

The table below outlines a representative sample preparation protocol for this compound labeled peptides for LC-MS/MS analysis.

| Step | Procedure | Reagents/Conditions | Purpose |

| 1. Protein Precipitation | Incubate sample in cold acetone overnight. Centrifuge to pellet proteins. Wash pellet with cold methanol. | Acetone (-20°C), Methanol (-20°C) | Remove excess click chemistry reagents. |

| 2. Reduction & Alkylation | Resuspend pellet in buffer. Add DTT and incubate. Add IAA and incubate in the dark. | 6M Guanidine HCl, 10 mM DTT (37°C), 18.8 mM IAA (25°C) | Denature proteins and permanently break disulfide bonds. |

| 3. Digestion | Dilute denaturant. Add trypsin and incubate overnight. | Trypsin (1:25 ratio), 50 mM Ammonium Bicarbonate (37°C) | Cleave proteins into peptides for MS analysis. |

| 4. Affinity Enrichment | Incubate peptide solution with NeutrAvidin-agarose resin. | NeutrAvidin-agarose slurry (Room Temperature) | Isolate desthiobiotin-tagged peptides. |

| 5. Washing | Perform sequential washes of the resin with different buffers. | IP Lysis Buffer, PBS, LC-MS grade water | Remove non-specifically bound peptides. |

| 6. Elution | Incubate resin with elution buffer at elevated temperature. | 50% Acetonitrile, 49% Water, 1% TFA (80°C) | Release captured peptides from the resin. |

| 7. Desalting | Clean up eluted peptides using a C18 StageTip. | C18 solid-phase extraction material | Remove salts and concentrate peptides for MS injection. |

Computational Analysis of Modified Peptides

Once LC-MS/MS data is acquired, specialized computational software is required to identify the peptides modified with this compound. Standard database search algorithms must be configured to recognize the specific mass shift imparted by the tag.

The mass of the this compound tag, once reacted with an alkyne via CuAAC, adds a specific mass to the modified amino acid residue. For instance, one study reported using an offset MSFragger search with a mass offset of 568.32206 Da, corresponding to a hydrolyzed probe adduct clicked to the this compound tag on a cysteine residue. researchgate.net

Commonly used software suites for proteomic analysis include MaxQuant, Proteome Discoverer, and open-source platforms like FragPipe. researchgate.netacs.org These platforms allow for the definition of variable modifications. The researcher must input the precise mass of the this compound adduct as a potential modification on relevant amino acids (e.g., cysteine or other nucleophilic residues).

An "open search" or "mass-tolerant" strategy can also be employed, particularly when investigating unexpected modifications or artifacts. researchgate.netacs.org This approach allows the software to search for a much wider range of mass shifts than a standard search, which can be instrumental in identifying side-products like thiotriazoles. acs.org For example, the FragPipe computational platform has been used to perform open searches that successfully identified thiotriazole-containing peptides. acs.org Furthermore, specific diagnostic fragment ions can be used to increase confidence in peptide identification. The desthiobiotin moiety can produce characteristic ions upon fragmentation in the mass spectrometer (e.g., at m/z 197.12845 and 240.17065), which can be used as a filter in the search parameters to specifically pinpoint tagged peptides. researchgate.net

The table below summarizes key parameters for the computational analysis of peptides modified with this compound.

| Parameter | Setting/Software | Purpose |

| Search Algorithm | MSFragger, MaxQuant, Sequest (Proteome Discoverer) | To match experimental MS/MS spectra to theoretical spectra from a protein database. |

| Variable Modification | Mass of this compound adduct (e.g., 568.32206 Da on Cysteine) | To allow the search algorithm to identify peptides carrying the specific modification. |

| Search Type | Standard/Offset Search or Open/Mass-Tolerant Search | Standard search is faster; open search helps identify unexpected adducts or side-products. researchgate.netacs.org |

| Diagnostic Ions | m/z 197.12845, m/z 240.17065 | To use fragment ions characteristic of the desthiobiotin tag to increase identification confidence. researchgate.net |

| Data Analysis Platform | Perseus, FragPipe | For statistical analysis, visualization, and quantification of identified proteins and peptides. uni-konstanz.de |

Mitigation of Background Labeling in Chemical Proteomic Workflows

A significant challenge in chemical proteomics is non-specific or background labeling, which can lead to the identification of false-positive hits. nih.gov When using azide-alkyne click chemistry, this can arise from the intrinsic reactivity of the reagents or from side reactions. nih.gov Empirical observations have suggested that using an alkyne-functionalized probe and an azide-containing tag (like this compound) often results in lower background labeling compared to the reverse orientation. rsc.orgnih.gov This is because a large excess of an alkyne tag can lead to non-specific reactions with protein nucleophiles, particularly cysteine residues. nih.gov

A recently characterized source of significant background in CuAAC-based proteomics is the formation of thiotriazoles. acs.orgnih.gov This occurs through a copper-catalyzed reaction involving the azide tag, an alkyne probe, and the free thiol group of a cysteine residue. nih.gov This side reaction produces a stable conjugate that is indistinguishable from the desired triazole product in terms of having an affinity tag, leading to the enrichment and identification of proteins that did not specifically interact with the probe. acs.org

Several strategies can be employed to mitigate the formation of thiotriazoles:

Capping Free Thiols : Prior to the CuAAC reaction, free cysteine thiols in the proteome can be blocked (capped) with reagents like iodoacetamide (IAA). acs.org This prevents them from participating in the undesired side reaction. Studies have shown that pre-treatment with IAA leads to a significant reduction in background labeling intensity. acs.org

Optimizing Reagent Concentrations : The concentration of the copper catalyst and reducing agent can influence the rate of side reactions. It has been observed that increasing the concentration of the reducing agent TCEP can diminish thiotriazole formation. acs.org Conversely, titrating the concentration of sodium ascorbate has also been shown to reduce the formation of side-products. acs.org

Probe and Tag Orientation : As mentioned, using an alkyne-functionalized probe and an azide tag is generally preferred to minimize background from reactions involving excess alkyne tags. nih.gov

Strategies for Enhancing Experimental Reproducibility in Bioconjugation

Reproducibility is paramount in complex multi-step workflows like those used in chemical proteomics. Variability can be introduced at numerous stages, including cell culture, probe treatment, lysis, the CuAAC reaction, and sample workup. rsc.org

To minimize variability, particularly that arising from the bioconjugation (CuAAC) step, a split-and-pool strategy can be highly effective. chemrxiv.org In this approach, instead of running multiple independent biological or technical replicates through the entire process in parallel, the samples are combined (pooled) before a critical step, and then split again for subsequent analysis.

For example, to control for variability in the click chemistry and enrichment steps, lysates from different experimental conditions can be labeled with their respective probes, and then pooled together before the CuAAC reaction with this compound. chemrxiv.org The entire pooled sample is then subjected to the click reaction, enrichment, and digestion as a single sample. This ensures that any variation in the efficiency of these downstream steps affects all experimental conditions equally. The relative quantification of labeled peptides from the different original samples is then carried out at the mass spectrometry stage, often using isotopic labeling methods.

This split-and-pool approach has been recommended to minimize variability in CuAAC-tagged protein experiments, enhancing the reliability and reproducibility of quantitative comparisons between different samples. chemrxiv.orgescholarship.org

Challenges and Future Research Directions in Desthiobiotin Peg3 Azide Applications

Advancing Confidence in Proteomic Identification of Modified Peptides

A primary challenge in proteomics workflows utilizing Desthiobiotin-PEG3-Azide lies in the confident identification of the modified peptides by mass spectrometry (MS). The addition of the this compound moiety to a peptide can alter its ionization efficiency and fragmentation behavior, complicating database search and spectral interpretation.

Future research is directed towards several key areas to address these issues:

Development of Specialized Fragmentation Techniques: Novel fragmentation methods in mass spectrometry, such as Electron-Transfer/Higher-Energy Collision Dissociation (EThcD), can provide more comprehensive fragmentation of modified peptides, leading to more confident sequence and modification site localization.

Improved Search Algorithms: The development of more sophisticated search algorithms and software tools is crucial. These tools need to be better equipped to handle the neutral losses and characteristic reporter ions generated from the this compound tag during MS/MS analysis. This will aid in reducing false-positive and false-negative identifications.

Creation of Spectral Libraries: Building comprehensive spectral libraries of this compound-modified peptides would provide a valuable resource for matching experimental spectra, thereby increasing the confidence of peptide identification.

Expanding Novel Applications in Underexplored Biological Systems

While this compound has been extensively used in mammalian cell culture and model organisms, its application in a wider range of biological systems remains a significant area for future growth. Expanding its use to underexplored systems could unlock new biological insights.

Promising future applications include:

Plant Proteomics: The study of protein dynamics, interactions, and post-translational modifications in plants is a burgeoning field. This compound could be employed to label and identify proteins involved in plant development, stress responses, and pathogen interactions.

Microbial and Microbiome Research: The metabolic labeling of proteins in complex microbial communities or in non-model microorganisms could provide a deeper understanding of microbial physiology, host-microbe interactions, and the functional roles of different species within a microbiome.

In Vivo Studies in Model Organisms: While challenging, the development of protocols for the efficient in vivo delivery and labeling of target biomolecules in whole organisms, such as zebrafish or nematodes, would represent a major advancement. This would allow for the study of biological processes in the context of a complete living system.

Exploration of Alternative Bioorthogonal Reaction Chemistries for Enhanced Versatility

The azide (B81097) group of this compound is most commonly reacted with an alkyne-functionalized partner via copper-catalyzed or strain-promoted click chemistry. While powerful, these reactions have limitations in certain biological contexts. The exploration of alternative bioorthogonal reactions could significantly enhance the versatility of this probe.

Future research in this area may focus on:

Inverse-Electron-Demand Diels-Alder Cycloadditions: This reaction between a tetrazine and a strained alkene or alkyne offers extremely fast reaction kinetics without the need for a metal catalyst, making it highly suitable for in vivo applications where copper toxicity is a concern.

Staudinger Ligation: The reaction of the azide with a phosphine (B1218219) reagent to form an aza-ylide, which is then trapped, provides an alternative bioorthogonal strategy. While generally slower than click chemistry, it can be advantageous in specific chemical environments.

Photo-crosslinking Chemistries: The incorporation of photo-activatable groups into the probe design, in conjunction with the azide, could allow for covalent crosslinking to interacting proteins upon light induction, providing spatial and temporal control over the labeling process.

Development of Integrated Multidimensional Proteomics Workflows

To gain a more holistic understanding of complex biological processes, the integration of this compound-based enrichment with other proteomics technologies is a key future direction. Such multidimensional workflows can provide a more comprehensive picture of the proteome.

Examples of integrated workflows include:

Combining with Quantitative Proteomics: The use of isotopic labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), in conjunction with this compound labeling allows for the quantitative analysis of changes in the labeled sub-proteome across different conditions.

Integration with Post-Translational Modification (PTM) Analysis: After the enrichment of a specific class of proteins using this compound, subsequent analysis can be focused on identifying other PTMs on these proteins, such as phosphorylation or ubiquitination. This can reveal important regulatory crosstalk.

Multi-Omics Approaches: The combination of proteomics data generated using this compound with transcriptomics or metabolomics data can provide a systems-level view of cellular processes and how they are regulated at multiple molecular levels.

Q & A

Basic Research Questions

Q. What are the key functional groups in Desthiobiotin-PEG3-Azide, and how do they enable its use in bioorthogonal labeling?

- Answer : The molecule contains three critical groups: (1) an azide for Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC), enabling covalent conjugation to alkyne-modified biomolecules; (2) a PEG3 spacer enhancing solubility and reducing steric hindrance during reactions; and (3) desthiobiotin, which binds streptavidin with lower affinity (Kd ~10⁻¹¹ M) than biotin, facilitating gentle elution via biotin competition. For labeling, perform CuAAC under physiological pH (6.5–7.5) using CuSO₄ and sodium ascorbate, followed by purification via streptavidin affinity columns .

Q. How does this compound improve protein purification compared to traditional biotin-based systems?

- Answer : Desthiobiotin’s reduced affinity for streptavidin allows elution under mild conditions (e.g., free biotin incubation at 2–5 mM), preserving protein activity. This minimizes co-elution of endogenous biotinylated molecules, a common issue with high-affinity biotin-streptavidin systems. Use desthiobiotinylated proteins in pull-down assays with streptavidin resin, followed by competitive elution at 4°C to maintain stability .

Q. What storage conditions are recommended for this compound to ensure stability?

- Answer : Store lyophilized powder at –20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles for reconstituted solutions; aliquot into single-use volumes and store at –80°C for long-term use. Monitor degradation via HPLC if exposed to ambient temperatures >24 hours .

Advanced Research Questions

Q. How can researchers mitigate copper toxicity when using this compound in live-cell labeling?

- Answer : Copper toxicity during CuAAC can be minimized using cell-impermeable chelators (e.g., BTTAA or THPTA) or copper-free alternatives like strain-promoted azide-alkyne cycloaddition (SPAAC). For intracellular labeling, employ pre-targeting strategies: incubate cells with alkyne-modified biomolecules first, then introduce this compound post-fixation. Validate specificity via negative controls (e.g., copper-free conditions) .

Q. What experimental strategies prevent non-specific co-purification of endogenous biotinylated proteins in pull-down assays?

- Answer : Pre-clear lysates with streptavidin resin to remove endogenous biotinylated proteins. Use desthiobiotin’s soft elution (2 mM biotin in PBS, pH 7.4) to selectively release target proteins. For further specificity, incorporate a tandem affinity tag (e.g., His-tag) and perform sequential purification. Validate purity via SDS-PAGE and Western blot with anti-biotin antibodies .

Q. How can steric hindrance from PEG3 impact crosslinking efficiency, and how is this optimized?

- Answer : While PEG3 improves solubility, its length may limit access to sterically restricted binding sites. To optimize, compare PEG3 with shorter (PEG1) or longer (PEG4) spacers in pilot crosslinking experiments. Use Förster resonance energy transfer (FRET) or size-exclusion chromatography to assess conjugate formation efficiency. Adjust reaction stoichiometry (e.g., 1:3 molar ratio of target molecule:this compound) .

Q. What analytical methods confirm successful conjugation of this compound to target molecules?

- Answer : Use MALDI-TOF mass spectrometry to detect mass shifts (+414.5 Da for the intact molecule). For proteins, confirm via streptavidin blotting or fluorescence microscopy if paired with a fluorophore. Quantify conjugation efficiency by HPLC with a C18 column, monitoring azide depletion at 210 nm .

Methodological Considerations for Data Analysis

Q. How should researchers troubleshoot failed CuAAC conjugation reactions?

- Answer : (1) Verify azide functionality via IR spectroscopy (peak ~2100 cm⁻¹). (2) Test copper catalyst activity using a positive control (e.g., benzyl azide + propargyl alcohol). (3) Optimize reducing agent concentration (sodium ascorbate: 1–5 mM). (4) Screen for inhibitors (e.g., thiols) in reaction buffers. If issues persist, switch to copper-free click chemistry .

Q. What steps ensure reproducibility in desthiobiotin-streptavidin affinity assays?